2-[(mesitylmethyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine
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Overview
Description
2-[(Mesitylmethyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine is a synthetic organic compound with the molecular formula C({28})H({39})N({3})O({2})S It is characterized by a quinazolinimine core substituted with mesitylmethyl, sulfanyl, dimethoxy, and octyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(mesitylmethyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine typically involves multiple steps:
Formation of the Quinazolinimine Core: The quinazolinimine core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with suitable amines under acidic or basic conditions.
Introduction of the Mesitylmethyl Group: The mesitylmethyl group can be introduced via alkylation reactions using mesitylmethyl halides in the presence of a base.
Sulfanyl Substitution: The sulfanyl group is typically introduced through nucleophilic substitution reactions, where a thiol reacts with a suitable leaving group on the quinazolinimine core.
Dimethoxy and Octyl Substitutions: These groups are introduced through alkylation or acylation reactions using appropriate alkyl or acyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinimine core, potentially converting it to a quinazoline derivative.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the methoxy and sulfanyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH({4})) are typically used.
Substitution: Reagents like alkyl halides, acyl halides, and thiols are commonly employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Quinazoline derivatives.
Substitution: Various substituted quinazolinimines depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 2-[(mesitylmethyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential biological
Properties
IUPAC Name |
6,7-dimethoxy-3-octyl-2-[(2,4,6-trimethylphenyl)methylsulfanyl]quinazolin-4-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39N3O2S/c1-7-8-9-10-11-12-13-31-27(29)22-16-25(32-5)26(33-6)17-24(22)30-28(31)34-18-23-20(3)14-19(2)15-21(23)4/h14-17,29H,7-13,18H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPDAMGIZDSVQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=N)C2=CC(=C(C=C2N=C1SCC3=C(C=C(C=C3C)C)C)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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